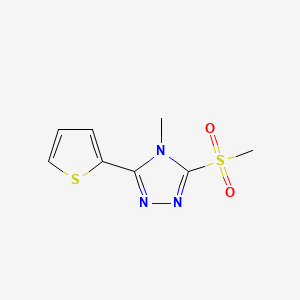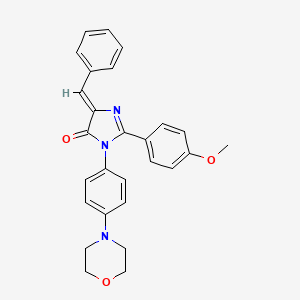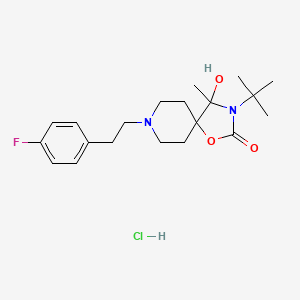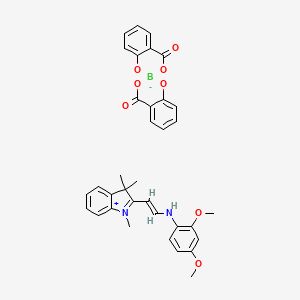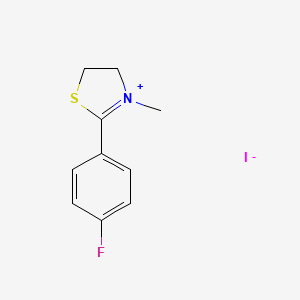
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide is a chemical compound that belongs to the thiazolium family Thiazolium compounds are known for their diverse biological activities and are often used in various scientific research fields
Métodos De Preparación
The synthesis of 2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide typically involves the reaction of 4-fluoroaniline with 2-bromoacetone in the presence of a base to form an intermediate. This intermediate is then reacted with iodine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually maintained.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Bases like potassium carbonate or sodium hydroxide are often used.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiazolium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-(4-Fluorophenyl)-4,5-dihydro-3-methylthiazolium iodide can be compared with other thiazolium compounds such as:
- 2-(4-Chlorophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 2-(4-Bromophenyl)-4,5-dihydro-3-methylthiazolium iodide
- 2-(4-Methylphenyl)-4,5-dihydro-3-methylthiazolium iodide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific fluorine substituent, which can enhance its biological activity and stability.
Propiedades
Número CAS |
96159-98-7 |
|---|---|
Fórmula molecular |
C10H11FINS |
Peso molecular |
323.17 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11FNS.HI/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JAAHMEKASLGOOZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SCC1)C2=CC=C(C=C2)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


